Cas no 862189-95-5 (Mirodenafil)

Mirodenafil structure
Mirodenafil structure
商品名:Mirodenafil
CAS番号:862189-95-5
MF:C26H37N5O5S
メガワット:531.667484998703
CID:69061

Mirodenafil 化学的及び物理的性質

名前と識別子

    • Mirodenafil
    • 5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
    • 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-4-one
    • SK3530
    • SK-3530
    • UNII-504G362H0H
    • 1-Piperazineethanol, 4-[[3-(5-ethyl-4,5-dihydro-4-oxo-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-2-yl)-4-propoxyphenyl]sulfonyl]- (9CI)
    • 5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one (ACI)
    • 5-Ethyl-2-[5-[[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl]-2-propoxyphenyl]-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
    • Mvix
    • インチ: 1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)
    • InChIKey: MIJFNYMSCFYZNY-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=C(C(CCC)=CN2CC)NC(C2C(OCCC)=CC=C(S(N3CCN(CCO)CC3)(=O)=O)C=2)=N1

計算された属性

  • せいみつぶんしりょう: 531.25200
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 37
  • 回転可能化学結合数: 11
  • 複雑さ: 902
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 同位体原子数: 0
  • トポロジー極表面積: 125A^2

じっけんとくせい

  • 密度みつど: 1.33
  • ふってん: 730.447 °C at 760 mmHg
  • フラッシュポイント: 395.56 °C
  • PSA: 129.14000
  • LogP: 3.40800

Mirodenafil セキュリティ情報

  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Mirodenafil 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM152178-100mg
5-ethyl-2-(5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)-2-propoxyphenyl)-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
862189-95-5 98%
100mg
$*** 2023-03-30
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16079-100mg
Mirodenafil
862189-95-5 99.85%
100mg
¥ 17768 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M876959-10mg
Mirodenafil
862189-95-5 98%
10mg
¥4,770.90 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16079-100 mg
Mirodenafil
862189-95-5 99.85%
100MG
¥17768.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57474-10mg
Mirodenafil
862189-95-5 98%
10mg
¥4180.00 2023-09-07
MedChemExpress
HY-14930-5mg
Mirodenafil
862189-95-5 99.70%
5mg
¥500 2024-05-25
1PlusChem
1P00GUKY-5mg
MIRODENAFIL
862189-95-5 99%
5mg
$98.00 2024-04-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16079-50mg
Mirodenafil
862189-95-5 99.85%
50mg
¥ 11848 2023-09-07
A2B Chem LLC
AH85330-5mg
Mirodenafil
862189-95-5 95%
5mg
$68.00 2024-04-19
A2B Chem LLC
AH85330-1mg
Mirodenafil
862189-95-5 99.85%
1mg
$141.00 2023-12-30

Mirodenafil 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
1.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
2.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
2.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
2.3 Solvents: Methanol ;  2 h, 65 °C
2.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
2.5 Solvents: Water ;  2 h, 65 °C
2.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
3.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Thionyl chloride ,  Chlorosulfonic acid Solvents: Dimethylformamide ;  0 °C; 5 - 10 °C; 25 °C; 4 h, 25 °C
1.2 Reagents: Triethylamine Solvents: Ethyl acetate ;  0 °C; 0.5 h, 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
3.3 Solvents: Methanol ;  2 h, 65 °C
3.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
3.5 Solvents: Water ;  2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → 10 °C; 10 °C → 65 °C; 3 h, 65 °C
2.1 Reagents: Triethylamine Solvents: Methanol ;  1 h, rt → reflux; reflux → 0 °C
2.2 Reagents: Sodium borohydride ;  1 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  10 h, 112 °C
3.2 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
3.3 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
4.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
5.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
5.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
5.3 Solvents: Methanol ;  2 h, 65 °C
5.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
5.5 Solvents: Water ;  2 h, 65 °C
5.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
6.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: Acetonitrile ;  24 h, reflux
2.1 Reagents: Thionyl chloride ,  Chlorosulfonic acid Solvents: Dimethylformamide ;  0 °C; 5 - 10 °C; 25 °C; 4 h, 25 °C
2.2 Reagents: Triethylamine Solvents: Ethyl acetate ;  0 °C; 0.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
4.3 Solvents: Methanol ;  2 h, 65 °C
4.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
4.5 Solvents: Water ;  2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.1 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
4.3 Solvents: Methanol ;  2 h, 65 °C
4.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
4.5 Solvents: Water ;  2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
3.3 Solvents: Methanol ;  2 h, 65 °C
3.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
3.5 Solvents: Water ;  2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  10 h, 112 °C
1.2 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
1.3 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
2.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
3.3 Solvents: Methanol ;  2 h, 65 °C
3.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
3.5 Solvents: Water ;  2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
1.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
1.3 Solvents: Methanol ;  2 h, 65 °C
1.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
1.5 Solvents: Water ;  2 h, 65 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
2.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
2.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
2.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
2.3 Solvents: Methanol ;  2 h, 65 °C
2.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
2.5 Solvents: Water ;  2 h, 65 °C
2.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
3.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
3.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
3.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
3.3 Solvents: Methanol ;  2 h, 65 °C
3.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
3.5 Solvents: Water ;  2 h, 65 °C
3.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
4.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Methanol ;  1 h, rt → reflux; reflux → 0 °C
1.2 Reagents: Sodium borohydride ;  1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  10 h, 112 °C
2.2 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.3 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
4.3 Solvents: Methanol ;  2 h, 65 °C
4.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
4.5 Solvents: Water ;  2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Ethanol ;  24 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  pH 7, cooled
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  10 h, 112 °C
2.2 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 1 h, 40 °C; 5 h, 40 °C
2.3 Reagents: Sodium Solvents: Ethanol ;  6 h, 78 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 20 °C
3.2 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  14 h, 25 °C
4.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  25 °C; 1 h, 25 °C
4.2 Reagents: Ethyl chloroformate Solvents: Tetrahydrofuran ;  2 h, 65 °C
4.3 Solvents: Methanol ;  2 h, 65 °C
4.4 Reagents: Sodium ethoxide ;  5 h, 65 °C
4.5 Solvents: Water ;  2 h, 65 °C
4.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 65 °C
5.1 Reagents: Sodium Solvents: Ethanol ;  20 h, 78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Improved synthesis of mirodenafil
Sun, Zhao-zhu; et al, Zhongguo Yaowu Huaxue Zazhi, 2015, 25(1), 35-39

Mirodenafil Raw materials

Mirodenafil Preparation Products

Mirodenafilに関する追加情報

Comprehensive Overview of Mirodenafil (CAS No. 862189-95-5): Mechanism, Applications, and Research Insights

Mirodenafil, with the CAS number 862189-95-5, is a selective phosphodiesterase type 5 (PDE5) inhibitor that has garnered significant attention in pharmacological research. This compound is structurally analogous to other PDE5 inhibitors but exhibits unique pharmacokinetic properties, making it a subject of interest for both clinical and non-clinical studies. The growing demand for PDE5 inhibitors and erectile dysfunction treatments has placed Mirodenafil in the spotlight, particularly as researchers explore its potential beyond its primary indications.

One of the key advantages of Mirodenafil is its rapid onset of action and prolonged half-life compared to other PDE5 inhibitors like Sildenafil. This characteristic has led to investigations into its efficacy in treating pulmonary arterial hypertension (PAH) and even altitude sickness, topics that are increasingly searched by medical professionals and outdoor enthusiasts alike. The compound's ability to enhance nitric oxide-mediated vasodilation aligns with current trends in cardiovascular health research, a field that has seen a surge in public interest due to rising global health awareness.

From a molecular perspective, Mirodenafil (CAS 862189-95-5) demonstrates high selectivity for PDE5 over other PDE isoforms, reducing the likelihood of off-target effects. This specificity is crucial for minimizing side effects such as visual disturbances or hypotension, which are common concerns among users of similar medications. Recent discussions in online forums and medical communities often revolve around the safety profiles of PDE5 inhibitors, making this aspect of Mirodenafil particularly relevant to contemporary discourse.

The synthesis and quality control of Mirodenafil are also areas of active research, especially with the increasing focus on pharmaceutical impurities and drug counterfeiting. Analytical methods such as HPLC and mass spectrometry are frequently employed to ensure the purity of CAS 862189-95-5, addressing another hot topic in the pharmaceutical industry: drug authenticity. Consumers and healthcare providers alike are becoming more vigilant about the sources of medications, driving demand for transparent information about compounds like Mirodenafil.

Beyond its therapeutic applications, Mirodenafil has become a compound of interest in sports science and performance enhancement research. While strictly regulated in competitive sports, its potential effects on blood flow and oxygen delivery have sparked discussions in fitness communities. This aligns with broader societal trends toward biohacking and human optimization, topics that frequently trend in health-related searches.

In the context of drug development, Mirodenafil serves as an important case study for structure-activity relationships among PDE5 inhibitors. Researchers are particularly interested in how modifications to its chemical structure might yield compounds with improved bioavailability or reduced drug interactions - another frequently searched topic among healthcare professionals prescribing multiple medications.

The patent landscape surrounding Mirodenafil (CAS 862189-95-5) also reflects the competitive nature of pharmaceutical intellectual property, a subject of growing importance in an era of generic drugs and biosimilars. This aspect attracts attention from both legal professionals and investors tracking the pharmaceutical market trends.

From a regulatory standpoint, the status of Mirodenafil varies across jurisdictions, making international drug approval processes another relevant discussion point. This is particularly timely given increasing globalization of healthcare and the rise of telemedicine platforms where patients may seek medications across borders.

Future research directions for Mirodenafil may explore its potential in neuroprotection and cognitive enhancement, areas that align with the aging global population's health concerns. The compound's mechanism of action suggests possible applications in cerebral blood flow regulation, connecting to popular searches about brain health and preventive neurology.

In conclusion, Mirodenafil (CAS 862189-95-5) represents more than just another PDE5 inhibitor - it embodies the intersection of pharmacological innovation, patient needs, and scientific curiosity. As research continues to uncover new dimensions of this compound, it remains a relevant subject across multiple disciplines, from clinical medicine to pharmaceutical chemistry and beyond.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:862189-95-5)Mirodenafil
A1056983
清らかである:99%
はかる:10mg
価格 ($):571.0